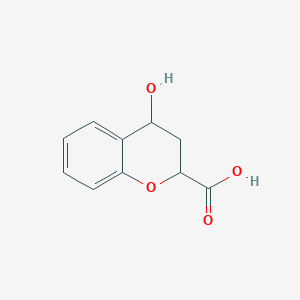

4-Hydroxychroman-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C10H10O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,7,9,11H,5H2,(H,12,13) |

InChI Key |

SLSUBOSBTBJRCO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1C(=O)O)O |

Origin of Product |

United States |

Chemical Derivatization Strategies for 4 Hydroxychroman 2 Carboxylic Acid

Modifications at the Carboxylic Acid Moiety (C-2 Position)

The carboxylic acid group at the C-2 position is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, reduction, and oxidation.

The conversion of the carboxylic acid to an ester is a common strategy to modify the polarity and steric properties of the molecule. Esterification of 4-hydroxychroman-2-carboxylic acid can be achieved through standard methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

Another approach involves the treatment of α-halocarboxylic acid esters of related phenolic compounds, such as salicylaldehyde (B1680747) or o-hydroxyacetophenone, with sodium or lithium telluride to facilitate cyclization, which can lead to the formation of chroman ester derivatives. nih.gov While this method builds the chroman ring system concurrently with the ester functionality, direct esterification of the pre-formed this compound is a more straightforward approach for derivatization.

Table 1: Examples of Esterification Reactions

| Reactant | Reagents and Conditions | Product |

| This compound | Methanol, H₂SO₄ (catalytic), Reflux | Methyl 4-hydroxychroman-2-carboxylate |

| This compound | Ethanol, HCl (gas), 0°C to RT | Ethyl 4-hydroxychroman-2-carboxylate |

| o-(α-chloroacetyl)salicylate | Sodium Telluride (Na₂Te) | Methyl 4-hydroxycoumarin-3-carboxylate |

Note: The table includes representative examples of esterification reactions relevant to the chroman scaffold.

The synthesis of amides from the carboxylic acid at C-2 introduces a nitrogen-containing functional group, which can significantly alter the biological properties of the parent compound. A series of N-alkyl amides of 7-hydroxychroman-2-carboxylic acid have been synthesized and evaluated for their antioxidant activities. researchgate.net The general synthetic route involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with a primary or secondary amine.

This method is applicable to a wide range of amines, allowing for the introduction of various N-alkyl and N-aryl substituents. For example, amides with long alkyl chains, such as nonyl, decyl, and undecyl groups, have been successfully prepared. researchgate.net

Table 2: Synthesis of this compound Amides

| Starting Material | Amine | Coupling Method | Product | Reference |

| 7-Hydroxychroman-2-carboxylic acid | Nonylamine | Not specified | 7-Hydroxychroman-2-carboxylic acid N-nonylamide | researchgate.net |

| 7-Hydroxychroman-2-carboxylic acid | Decylamine | Not specified | 7-Hydroxychroman-2-carboxylic acid N-decylamide | researchgate.net |

| 7-Hydroxychroman-2-carboxylic acid | Undecylamine | Not specified | 7-Hydroxychroman-2-carboxylic acid N-undecylamide | researchgate.net |

| Chroman-2-carboxylic acid | Substituted anilines | Not specified | Chroman-2-carboxylic acid N-(substituted)phenylamides | researchgate.net |

The carboxylic acid functionality at C-2 can undergo both reduction and oxidation, leading to a primary alcohol or the loss of the carboxyl group, respectively.

Reduction: The reduction of carboxylic acids requires potent reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is a common reagent used to reduce carboxylic acids to primary alcohols. libretexts.orglibretexts.org In the case of this compound, this reaction would yield (4-hydroxychroman-2-yl)methanol. The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org Diborane (B₂H₆) is another reagent that can effectively reduce carboxylic acids. libretexts.orgkhanacademy.org Notably, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

Oxidation: The oxidation of a carboxylic acid group is a more complex process and often results in decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.org For instance, the Hunsdiecker reaction, which involves the treatment of a silver salt of the carboxylic acid with bromine, leads to an alkyl or aryl halide with one less carbon atom. libretexts.org Another example is the photooxygenation of chromone-2-carboxylic acid, which proceeds via decarboxylation to form 4-hydroxycoumarin (B602359). arabjchem.org These oxidative decarboxylation methods could potentially be applied to this compound.

Functionalization of the Hydroxyl Group (C-4 Position)

The secondary hydroxyl group at the C-4 position offers another site for chemical modification, primarily through etherification, esterification, and oxidation.

Etherification: The hydroxyl group at C-4 can be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide. For example, a suspension of 4-hydroxycoumarin can be refluxed with methyl bromoacetate (B1195939) in the presence of potassium carbonate to yield methyl 2-(coumarin-4-yloxy)acetate, which is an ether derivative. nih.gov A similar strategy could be employed for this compound.

Esterification (O-acylation): The C-4 hydroxyl group can be acylated to form esters. This is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. sciepub.com This reaction introduces an ester linkage at the C-4 position, providing another avenue for structural diversification.

Oxidation of the secondary alcohol at the C-4 position would yield the corresponding ketone, 4-oxochroman-2-carboxylic acid. This transformation can be achieved using various oxidizing agents commonly employed for the oxidation of secondary alcohols, such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions. The resulting keto-acid would be a valuable intermediate for further derivatization, for example, at the newly formed carbonyl group. The synthesis of related chromone-2-carboxylic acids is known, suggesting the feasibility of this oxidative transformation. arabjchem.orgresearchgate.net

Substitution Pattern Variations on the Benzene (B151609) Ring of this compound Derivatives

The aromatic benzene ring of the this compound scaffold is a key target for chemical modification to modulate the molecule's physicochemical and biological properties. The existing substituents on the chroman core, particularly the hydroxyl group, significantly influence the reactivity and regioselectivity of substitution reactions on the fused benzene ring. Strategies for introducing a variety of functional groups, including halogens, alkyl/aryl moieties, and other electron-donating or electron-withdrawing groups, are critical for developing a diverse library of derivatives.

Halogenation Strategies

Halogenation is a fundamental strategy for derivatizing aromatic rings. The introduction of halogen atoms (F, Cl, Br, I) onto the benzene portion of the this compound structure can serve as a final modification or provide a reactive handle for subsequent cross-coupling reactions. The primary method for halogenating such activated aromatic systems is electrophilic aromatic substitution.

The regioselectivity of the halogenation is dictated by the directing effects of the substituents already present on the benzene ring. For instance, in a 7-hydroxychroman derivative, the hydroxyl group is a strongly activating, ortho-, para- directing group, meaning substitution is favored at positions 6 and 8.

Common halogenating agents include N-halosuccinimides (N-chlorosuccinimide [NCS], N-bromosuccinimide [NBS], and N-iodosuccinimide [NIS]). These reagents are often preferred due to their milder reaction conditions compared to diatomic halogens. In the context of related heterocyclic compounds like coumarins, the use of a copper halide promoter with an N-halosuccinimide has been shown to achieve regioselective halogenation. thieme.de This approach provides a viable pathway for synthesizing specifically halogenated chroman derivatives, which are valuable as intermediates for further functionalization. thieme.de

Table 1: Halogenation Reagents and Conditions for Aromatic Rings

| Halogen | Reagent(s) | Typical Conditions |

|---|---|---|

| Chlorine | N-Chlorosuccinimide (NCS) | Acetonitrile, reflux |

| Bromine | N-Bromosuccinimide (NBS) | CCl₄, initiator (AIBN or light) |

| Iodine | N-Iodosuccinimide (NIS) / Acetic Acid | Dichloromethane, room temperature |

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups onto the benzene ring can significantly alter the lipophilicity and steric profile of this compound derivatives.

Alkylation Reactions Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on an aromatic ring. chemrxiv.org This reaction typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic attack on the electron-rich benzene ring of the chroman system. However, this method can be prone to challenges like polyalkylation and carbocation rearrangements. An alternative approach, demonstrated for the related 4-hydroxycoumarin structure, involves the acid-catalyzed alkylation using secondary benzyl (B1604629) alcohols, which has been successfully used in the synthesis of the anticoagulant coumatetralyl. arabjchem.org

Arylation Reactions Modern synthetic chemistry often employs transition metal-catalyzed cross-coupling reactions for arylation due to their high efficiency and functional group tolerance. The Suzuki coupling reaction, which pairs an aryl halide with an arylboronic acid in the presence of a palladium catalyst, is a prominent example. researchgate.net To apply this to the chroman scaffold, a halogenated derivative (as described in section 3.3.1) would first be synthesized. This halo-chroman can then be coupled with various arylboronic acids to yield a wide array of 4-aryl-substituted chroman derivatives. researchgate.net

Direct C-H arylation, an increasingly popular method, offers a more atom-economical route by avoiding the pre-functionalization (halogenation) step. mdpi.com For instance, palladium-catalyzed direct arylation of 4-hydroxycoumarins with arylboronic acids via C-OH bond activation has been reported to produce 4-arylcoumarins in good to excellent yields. clockss.org

Table 2: Common Alkylation and Arylation Methods

| Reaction | Reagents and Catalysts | Description |

|---|---|---|

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl₃) | Direct attachment of an alkyl group to the aromatic ring. chemrxiv.org |

| Suzuki Coupling | Aryl Halide, Arylboronic Acid, Pd Catalyst, Base | Formation of a bi-aryl system via a palladium-catalyzed cycle. researchgate.net |

| Heck Coupling | Alkene, Aryl Halide, Pd Catalyst, Base | Palladium-catalyzed reaction to form a substituted alkene, which can be part of an arylation/cyclization cascade. mdpi.com |

Introduction of Electron-Donating and Electron-Withdrawing Groups

Modifying the electronic properties of the benzene ring through the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a key strategy for fine-tuning the molecule's reactivity and potential biological interactions.

Introduction of Electron-Withdrawing Groups (EWGs) Standard electrophilic aromatic substitution reactions are commonly used to install EWGs.

Nitration: The introduction of a nitro (-NO₂) group is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. scispace.com The nitro group is a strong EWG and its position on the ring is governed by the existing substituents. For example, the nitration of 7-hydroxy-4-methyl coumarin (B35378) yields a mixture of 6-nitro and 8-nitro derivatives, demonstrating the directing effect of the hydroxyl group. scispace.com The resulting nitro-substituted chroman can be a final product or an intermediate, as the nitro group can be readily reduced to an amino group.

Friedel-Crafts Acylation: This reaction introduces an acyl (R-C=O) group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst. researchgate.net This method is generally preferred over alkylation as it is not susceptible to rearrangement or poly-substitution. The resulting ketone is a moderately deactivating EWG. Carboxylic acids themselves can also serve as acylating agents in the presence of strong Brønsted acids or specific metal triflate catalysts at high temperatures. researchgate.netmdpi.com

Table 3: Methods for Introducing Electron-Withdrawing Groups

| Group | Reagent(s) | Reaction Type |

|---|---|---|

| **Nitro (-NO₂) ** | HNO₃ / H₂SO₄ | Electrophilic Aromatic Substitution scispace.com |

| Acyl (-COR) | RCOCl / AlCl₃ | Friedel-Crafts Acylation researchgate.net |

Introduction of Electron-Donating Groups (EDGs) Direct introduction of strong EDGs like hydroxyl (-OH) or amino (-NH₂) groups onto the aromatic ring can be challenging. These functionalities are often incorporated by using a pre-substituted starting material for the synthesis of the chroman ring or by chemical transformation of another functional group.

Synthesis from Substituted Phenols: A common strategy is to construct the chroman ring system from a phenol (B47542) that already bears the desired EDG. For example, the synthesis of 7-hydroxychroman-2-carboxylic acid derivatives starts from resorcinol (B1680541) (1,3-dihydroxybenzene), incorporating the C7-hydroxyl group from the beginning of the synthetic sequence. nih.gov

Reduction of Electron-Withdrawing Groups: An installed EWG can be chemically converted into an EDG. The most common example is the reduction of a nitro group to an amino group (-NH₂), a potent EDG. This transformation is typically achieved using reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Table 4: Methods for Introducing Electron-Donating Groups

| Group | Method | Description |

|---|---|---|

| Hydroxyl (-OH) | Synthesis from substituted phenol (e.g., resorcinol) | Incorporates the hydroxyl group from the starting material. nih.gov |

Structure Activity Relationship Sar Investigations of 4 Hydroxychroman 2 Carboxylic Acid Derivatives

Correlating Structural Features with Biological Activities

The biological activity of derivatives of 4-hydroxychroman-2-carboxylic acid is intrinsically linked to their molecular architecture. Alterations to the carboxylic acid moiety, substitutions on the chroman ring system, and the compound's stereochemistry can all profoundly influence its interaction with biological targets. While direct and extensive research on the SAR of this compound itself is limited, valuable insights can be drawn from studies on the closely related and well-documented 4-hydroxycoumarin (B602359) derivatives. The structural similarity, with the chroman being a saturated version of the coumarin's pyran ring, allows for informed hypotheses regarding the potential impact of various modifications.

Impact of Carboxylic Acid Modifications on Bioactivity

The carboxylic acid group at the 2-position of the chroman ring is a critical functional group that can significantly influence the molecule's properties, including its acidity, polarity, and ability to form hydrogen bonds. Modification of this group is a key strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles.

Research on related scaffolds suggests that converting the carboxylic acid to an ester, such as an ethyl ester in Ethyl-6-chloro-4-hydroxychroman-2-carboxylate, can affect the compound's pharmacokinetic properties and biological activity. nih.gov Esterification generally increases lipophilicity, which can enhance membrane permeability and oral absorption. However, the ester may also act as a prodrug, being hydrolyzed in vivo by esterases to release the active carboxylic acid.

In the broader context of carboxylic acid-containing scaffolds, bioisosteric replacement is a common strategy. Replacing the carboxylic acid with other acidic functional groups or moieties that can mimic its hydrogen bonding capabilities can lead to improved potency, selectivity, and metabolic stability. For instance, in other heterocyclic systems, the replacement of a carboxylic acid with a hydroxamic acid or a tetrazole ring has been shown to modulate biological activity.

A series of carboxylic acids based on a cyclohexylglycine scaffold, tested as matrix metalloproteinase (MMP) inhibitors, demonstrated that the carboxylic acid moiety is crucial for their inhibitory potency. nih.gov This highlights the importance of this functional group in binding to the active sites of enzymes.

The following table illustrates the impact of modifying the group at the 2-position on the biological activity of 4-hydroxycoumarin derivatives, which can provide a model for potential modifications to the this compound scaffold.

| Compound | R Group (at position 2) | Biological Activity | Reference |

| Warfarin (B611796) | -CH(Ph)CH2C(O)CH3 | Anticoagulant | wikipedia.org |

| Acenocoumarol | -CH(p-NO2-Ph)CH2C(O)CH3 | Anticoagulant | mdpi.com |

| Ethyl biscoumacetate | Ester linkage to another 4-hydroxycoumarin | Anticoagulant | wikipedia.org |

Influence of Substitutions on the Chroman Ring System

The chroman ring system offers multiple positions for substitution, allowing for the fine-tuning of a molecule's electronic and steric properties. The nature and position of these substituents can dramatically alter the biological activity of this compound derivatives.

Studies on 4-hydroxycoumarin derivatives have extensively explored the impact of substitutions. For example, the introduction of various substituents on the phenyl ring of warfarin analogues leads to a range of anticoagulant potencies. Furthermore, the addition of a large aromatic substituent at the 3-position of the 4-hydroxycoumarin scaffold is a requirement for anticoagulant activity. wikipedia.org This suggests that for this compound, substitutions at the corresponding 3-position could be critical for certain biological effects.

The following table summarizes the effect of different substituents on the chroman/coumarin (B35378) ring on biological activity.

| Compound | Substitution | Biological Activity | Reference |

| Brodifacoum | 3-[3-(4'-bromobiphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-yl] | Anticoagulant rodenticide | nih.gov |

| Bromadiolone | 3-[3-(4'-bromobiphenyl-4-yl)-3-hydroxy-1-phenylpropyl] | Anticoagulant rodenticide | wikipedia.org |

| 7-(Diethylamino)-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | 7-diethylamino and 3-carboxamide | Carbonic Anhydrase Inhibitor | nih.gov |

Stereochemical Effects on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles due to their distinct interactions with chiral biological macromolecules like enzymes and receptors. The this compound core contains at least two stereocenters, at the C2 and C4 positions, leading to the possibility of four stereoisomers.

The synthesis of non-racemic coumarin anticoagulants, such as (S)-warfarin, has demonstrated that one enantiomer is often significantly more potent than the other. mdpi.com For instance, (S)-warfarin is 2-5 times more potent as an anticoagulant than (R)-warfarin. This difference in activity is attributed to the stereospecific binding to its target enzyme, vitamin K epoxide reductase.

Similarly, in the development of other drugs, the stereochemistry of the molecule is a critical factor. For example, the construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters has been a focus of synthetic efforts, highlighting the importance of controlling the three-dimensional arrangement of atoms. rsc.org

Given these precedents, it is highly probable that the different stereoisomers of this compound derivatives will display varied biological activities. The spatial orientation of the hydroxyl group at C4 and the carboxylic acid group at C2 will likely dictate the binding mode and affinity to biological targets.

Pharmacophore Elucidation for this compound Analogues

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For the this compound series, elucidating a pharmacophore model can guide the design of new, more potent, and selective analogues.

Based on the known biological activities of related 4-hydroxycoumarin derivatives, a hypothetical pharmacophore model for this compound analogues can be proposed. Key features would likely include:

A hydrogen bond donor: The hydroxyl group at the 4-position is a potential hydrogen bond donor.

A hydrogen bond acceptor/negative ionizable feature: The carboxylic acid at the 2-position can act as a hydrogen bond acceptor or exist as a carboxylate anion, interacting with positively charged residues in a binding pocket.

A hydrophobic aromatic region: The benzene (B151609) ring of the chroman scaffold provides a hydrophobic surface for van der Waals or pi-stacking interactions.

Additional hydrogen bond acceptors/donors or hydrophobic features: These would be determined by the specific substitutions on the chroman ring.

For instance, in the case of myosin inhibitors based on a 4-hydroxycoumarin scaffold, a proposed pharmacophore consists of an aromatic core, a hydrogen-bonding group, and a hydrophobic side chain. nih.gov A similar approach could be applied to identify the key features for a given biological target of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

While specific QSAR studies on this compound derivatives are not widely reported, numerous QSAR analyses have been performed on 4-hydroxycoumarin analogues, providing a blueprint for potential studies on the chroman series.

For example, QSAR studies on 3,3'-(substituted-benzylidene)-bis-4-hydroxycoumarins as potential HIV-1 integrase inhibitors revealed that the inhibitory activity was highly correlated with electronic (LUMO energy) and lipophilic (logP) effects of the substituents. researchgate.net Another QSAR study on 4-substituted coumarins as tubulin polymerization inhibitors developed linear models with good predictive power based on structural descriptors. nih.gov

A QSAR model for this compound derivatives would involve calculating a variety of molecular descriptors for a series of compounds with known biological activities. These descriptors could include:

Electronic descriptors: Partial charges, dipole moment, HOMO and LUMO energies.

Steric descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

By correlating these descriptors with biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a predictive QSAR model could be developed. Such a model would be invaluable for the rational design of novel this compound derivatives with enhanced therapeutic properties.

Mechanistic Insights into Biological Activities of 4 Hydroxychroman 2 Carboxylic Acid and Its Derivatives

Molecular Mechanisms of Antioxidant Activity

The antioxidant capabilities of 4-hydroxychroman-2-carboxylic acid and its analogs are a cornerstone of their biological effects. These mechanisms involve direct interaction with reactive oxygen species (ROS) and interference with oxidative chain reactions.

The principal mechanism of antioxidant action for many chromanol derivatives is their ability to act as radical scavengers. wikipedia.orgmdpi.com This process is largely attributed to the hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize free radicals, thereby breaking the cycle of oxidative damage. wikipedia.org The efficacy of this process is influenced by the bond dissociation energy of the O-H bond; a weaker bond facilitates easier hydrogen donation. wikipedia.org

Several mechanisms have been proposed for the radical scavenging activity of these compounds, including:

Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the antioxidant donates a hydrogen atom to a free radical. scripps.edumdpi.com The HAT mechanism is considered a key pathway for the antioxidant activity of phenolic compounds like those in the chromanol family. mdpi.com

Sequential Proton Loss followed by Electron Transfer (SPLET): In this two-step mechanism, the antioxidant first loses a proton, and then the resulting anion transfers an electron to the free radical. This pathway is often favored in polar solvents. nih.govnih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the initial transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton. nih.gov

The specific mechanism that predominates can depend on the structure of the chromanol derivative, the nature of the free radical, and the surrounding environment, such as the polarity of the solvent. mdpi.comnih.gov For instance, computational studies on some coumarin-hydroxybenzohydrazide hybrids, which share structural similarities, have shown that both SPLET and HAT can be operative and competitive mechanisms. nih.gov

The resulting antioxidant-derived radical is relatively stable due to resonance delocalization, which prevents it from initiating new radical chains. mdpi.com This radical can then be recycled back to its active form by other antioxidants like vitamin C (ascorbate) or ubiquinol. nih.govresearchgate.net

The following table summarizes the key free radical scavenging mechanisms:

| Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical in a single step. scripps.edumdpi.com |

| Sequential Proton Loss followed by Electron Transfer (SPLET) | A two-step process involving initial deprotonation of the antioxidant followed by electron transfer to the radical. nih.govnih.gov |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | A two-step process involving initial electron transfer from the antioxidant to the radical followed by proton transfer. nih.gov |

Lipid peroxidation is a destructive chain reaction that damages cellular membranes and is initiated by the attack of free radicals on polyunsaturated fatty acids. nih.gov Chromanol derivatives, including this compound, are effective inhibitors of this process, acting as chain-breaking antioxidants. nih.gov

The mechanism of inhibition involves the antioxidant donating a hydrogen atom to the lipid peroxyl radical (LOO•), which is a key intermediate in the propagation phase of lipid peroxidation. mdpi.comnih.gov This action terminates the chain reaction and prevents further damage to lipid molecules. nih.gov The general process can be summarized in the following steps of lipid peroxidation and its inhibition:

Initiation: A pro-oxidant abstracts an allylic hydrogen from a polyunsaturated fatty acid, forming a carbon-centered lipid radical (L•). nih.gov

Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen from another lipid molecule, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction. nih.gov

Termination by Antioxidant: A chromanol derivative (ArOH) donates a hydrogen atom to the lipid peroxyl radical (LOO•), forming a non-radical lipid hydroperoxide and a stable antioxidant radical (ArO•). mdpi.com

The lipophilicity of chromanol derivatives allows them to penetrate and localize within biological membranes, where lipid peroxidation primarily occurs. nih.gov This strategic positioning enhances their protective effect. Quantitative structure-activity relationship (QSAR) studies on some chroman amide derivatives have shown that their inhibitory action on lipid peroxidation is related to their ability to donate electrons and their lipophilicity. nih.gov

While primarily known for their antioxidant effects, under certain conditions, some phenolic compounds can exhibit pro-oxidant activity through redox cycling. This process involves the reduction of metal ions, such as Fe³⁺ or Cu²⁺, by the antioxidant. The reduced metal ions can then react with hydrogen peroxide to generate highly reactive hydroxyl radicals via the Fenton reaction.

Anti-inflammatory Mechanisms of Action

In addition to their antioxidant properties, this compound and its derivatives possess significant anti-inflammatory activities. These effects are mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory molecules.

A crucial aspect of the anti-inflammatory action of chromanol derivatives is their ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response. Two of the most important pathways modulated by these compounds are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Some 4-hydroxycoumarin (B602359) derivatives have been shown to inhibit TNFα-induced NF-κB activation. nih.govnih.gov This inhibition can occur through the suppression of IκBα degradation. nih.gov The crosstalk between the Nrf2 (a pathway activated by antioxidants) and NF-κB pathways is also significant, with Nrf2 activation often leading to a dampening of NF-κB activity. nih.gov

MAPK Pathway: The MAPK family, which includes p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation. Some coumarin (B35378) derivatives have demonstrated the ability to decrease the phosphorylation, and thus the activation, of ERK1/2 and JNK, but not necessarily p38 MAPK. nih.gov By modulating these kinase pathways, these compounds can downregulate the production of inflammatory mediators.

The following table details the effects of some chromanol and coumarin derivatives on inflammatory signaling pathways:

| Compound/Derivative | Pathway Affected | Observed Effect | Reference |

| 4-Hydroxy-7-methoxycoumarin (B561722) | NF-κB | Downregulated activation by suppressing IκBα degradation. | nih.gov |

| 4-Hydroxy-7-methoxycoumarin | MAPK | Decreased phosphorylation of ERK1/2 and JNK. | nih.gov |

| Bis(4-hydroxy-2H-chromen-2-one) derivative | NF-κB | Inhibited TNFα-induced NF-κB activation. | nih.gov |

| Fraxin (a coumarin) | NF-κB, MAPK | Inhibited CCl₄-induced protein expression. | nih.gov |

A direct consequence of the modulation of inflammatory signaling pathways is the reduced production of pro-inflammatory mediators. This compound and its derivatives have been shown to inhibit a range of these molecules.

Pro-inflammatory Cytokines: These signaling proteins, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are central to the inflammatory response. Studies on related coumarin derivatives have demonstrated a significant reduction in the production of these cytokines in response to inflammatory stimuli. nih.govnih.gov For example, 4-hydroxy-7-methoxycoumarin was found to reduce the production of TNF-α, IL-1β, and IL-6 in LPS-activated macrophages. nih.gov

Cyclooxygenases (COXs): COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Long-chain carboxychromanols, which are metabolites of vitamin E, have been identified as novel inhibitors of both COX-1 and COX-2. nih.gov They act by competitively inhibiting the cyclooxygenase activity of the enzymes. nih.gov Antioxidants, including the vitamin E analog Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), have also been shown to decrease COX-2 expression at the transcriptional level. nih.gov

Inducible Nitric Oxide Synthase (iNOS): This enzyme produces large amounts of nitric oxide (NO), a key inflammatory mediator. Certain 4-hydroxycoumarin derivatives have been shown to significantly reduce the expression of iNOS and the subsequent production of NO in response to inflammatory stimuli. nih.gov

Enzyme Inhibition Studies

The investigation into the enzyme inhibitory potential of this compound and its derivatives has revealed significant interactions with key enzymes, offering insights into their therapeutic promise.

Research has identified carbonic anhydrases (CAs) and monoamine oxidases (MAOs) as primary targets for this compound derivatives. unich.it Coumarins, a class of compounds from which this compound is derived, are recognized as a relatively new class of CA inhibitors. nih.gov Their mechanism is unique, acting as "prodrug inhibitors" that undergo hydrolysis of their lactone ring, a reaction mediated by the esterase activity of CAs. nih.gov This process yields 2-hydroxy-cinnamic acids, which then bind to the enzyme's active site. nih.gov

Specifically, derivatives of 4-hydroxycoumarin have demonstrated inhibitory activity against carbonic anhydrase-II (CA-II). scielo.br For instance, certain synthesized 4-hydroxycoumarin derivatives exhibited notable inhibition of CA-II, with one compound showing 63% inhibition and an IC50 value of 263 µM. scielo.br Another derivative displayed 54% inhibition with an IC50 of 456 µM. scielo.br In comparison, the standard inhibitor, acetazolamide, showed 84% inhibition at a much lower concentration. scielo.br

Beyond carbonic anhydrases, coumarin derivatives have also been investigated as inhibitors of monoamine oxidase (MAO), an enzyme implicated in the progression of some cancers. unich.it While some coumarin-based derivatives have shown inhibitory activity against hMAO-A and hMAO-B, the potency is generally moderate, with IC50 values in the low micromolar range. unich.it The inhibitory activity and selectivity appear to be influenced by the steric and electronic properties of the substituents on the coumarin scaffold. unich.it

Table 1: Inhibition of Carbonic Anhydrase-II by 4-Hydroxycoumarin Derivatives

| Compound | % Inhibition | IC50 (µM) |

|---|---|---|

| Derivative 1 | 63 | 263 |

| Derivative 2 | 54 | 456 |

| Acetazolamide (Standard) | 84 | 0.5 |

Data sourced from a study on the enzyme inhibition potential of synthesized 4-hydroxycoumarin derivatives. scielo.br

The interaction between this compound derivatives and their target enzymes is crucial for understanding their inhibitory mechanism. For carbonic anhydrases, the process begins with the hydrolysis of the coumarin's lactone ring within the enzyme's active site, a process driven by the enzyme's own esterase activity. nih.govunifi.it This results in the formation of a trans-2-hydroxy-cinnamic acid, which then binds to the entrance of the active site. nih.govunifi.it This binding occludes the active site, preventing the natural substrate from entering. nih.gov

X-ray crystallography studies of human carbonic anhydrase II (hCA II) in complex with coumarin hydrolysis products have provided detailed views of these interactions. nih.gov The resulting 2-hydroxy-cinnamic acid derivative binds in a part of the active site where there is high variability in amino acid residues among different CA isoforms, which could be exploited for designing isoform-selective inhibitors. nih.gov

In the case of monoamine oxidases, the binding of coumarin derivatives is stabilized by hydrogen bonds and π-π stacking interactions with key tyrosine residues in the active site. unich.it The specific interactions and binding orientation can influence the inhibitory potency and selectivity between MAO-A and MAO-B isoforms. unich.it Computational tools and methods for protein-ligand interaction profiling are instrumental in analyzing these molecular interactions. nih.gov

Cellular and Subcellular Effects (excluding human clinical data)

The biological activities of this compound and its derivatives extend to the cellular level, influencing processes such as cell proliferation and signaling.

A derivative of 4-hydroxychroman, specifically 2,2,5,7,8-pentamethyl-6-hydroxychromane (PMC), has been shown to suppress the proliferation of vascular smooth muscle cells (VSMCs). nih.gov In one study, PMC inhibited the proliferation of PDGF-BB-stimulated VSMCs and induced cell cycle arrest at the G2/M phase. nih.gov This inhibitory effect is significant as the abnormal proliferation of VSMCs is a key factor in the development of cardiovascular diseases. nih.gov

Another related compound, 4-hydroxynonenal (B163490) (HNE), a lipid peroxidation product found in atherosclerotic lesions, has been shown to induce VSMC proliferation. nih.gov This highlights the contrasting effects that different derivatives can have on the same cell type.

The cellular effects of these compounds are often mediated through their influence on intracellular signaling pathways. For instance, the inhibitory effect of PMC on VSMC proliferation is linked to the inhibition of hydroxyl radical-mediated activation of PLCγ1-PKCδ and JAK2-STAT3 signaling pathways. nih.gov

In contrast, HNE was found to activate ERK, JNK, and p38 MAP kinase pathways, leading to the induction of c-fos and c-jun gene expression and subsequent VSMC proliferation. nih.gov

Furthermore, certain bis-4-hydroxycoumarin derivatives have been found to inhibit TNFα-induced NF-κB activation in leukemia cell lines. nih.gov NF-κB is a critical transcription factor involved in inflammatory responses and cell survival.

The hydroxycarboxylic acid receptor 2 (HCAR2) is a G-protein coupled receptor that is activated by various hydroxy-carboxylic acids. researchgate.netnih.gov The binding of ligands to HCAR2 triggers a Gi/o signaling cascade, which can influence various cellular processes. researchgate.netnih.gov Cryo-electron microscopy studies have revealed the structural basis for ligand recognition and the conformational changes that propagate to the G-protein-coupling interface upon activation. researchgate.netnih.gov

The influence of these compounds on signaling pathways ultimately translates to changes in gene expression. As mentioned, HNE induces the expression of the proto-oncogenes c-fos and c-jun, which are components of the AP-1 transcription factor that drives cell proliferation. nih.gov

In a different context, a study on the effects of rosmarinic acid, a compound with structural similarities to derivatives of this compound, demonstrated its ability to modulate the expression of the FOXP3 gene in ovarian cancer cells. nih.gov This suggests that compounds with this core structure may have the potential to influence the expression of genes involved in immune regulation.

A bis-4-hydroxycoumarin derivative was also shown to inhibit TNFα-induced NF-κB activation, which would consequently affect the expression of NF-κB target genes involved in inflammation and cell survival. nih.gov

Theoretical and Computational Studies of 4 Hydroxychroman 2 Carboxylic Acid

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of 4-hydroxycoumarin (B602359) derivatives is crucial for understanding their chemical reactivity and biological activity. These molecules can exist in different tautomeric forms, primarily the 4-hydroxy-2-chromenone and 2,4-chromandione forms. researchgate.net Quantum chemical calculations, including semi-empirical (MNDO, AM1, PM3) and non-empirical (Gaussian 94 with 6-31G* basis sets) methods, have been employed to study these tautomeric equilibria. researchgate.net The analysis of HeI photoelectron spectra, supported by these calculations, suggests the presence of both 2,4-chromandione and 4-hydroxychromen-2-one tautomers in the gas phase. researchgate.net

Molecular dynamics (MD) simulations have been utilized to study the stability and conformational changes of related coumarin (B35378) derivatives when interacting with biological targets. For instance, MD simulations of 7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin with hen egg white lysozyme (B549824) indicated that the protein gains conformational stability upon binding these ligands. nih.gov Similarly, MD simulations of coumarin-pyrimidine hybrids with target enzymes have helped to understand the dynamic interactions and stability of the ligand-protein complexes. nih.gov These studies highlight the importance of considering the dynamic nature of these molecules and their interactions in a biological environment.

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations are fundamental in predicting the reactivity of 4-hydroxycoumarin derivatives. The topography of 4-hydroxycoumarin reveals both electrophilic and nucleophilic characteristics. arabjchem.org The carbon at position 3 is a significant nucleophilic center, readily undergoing reactions like Mannich reactions and halogenation. arabjchem.org Conversely, the hydroxyl group's oxygen atom is the primary site for attack by acylating and alkylating agents. arabjchem.org

Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to analyze the electronic properties of related coumarin compounds. For example, in 4-hydroxy-3-nitrocoumarin (B1395564), computational analysis of frontier molecular orbitals, molecular electrostatic potential surface, and natural bond orbitals supported its bioactivity, revealing intramolecular charge transfer. nveo.org The calculated vibrational wavenumbers, when compared with experimental FT-IR and FT-Raman spectra, further validate the molecular structure and indicate its stability. nveo.org These computational methods provide a theoretical basis for understanding the observed chemical reactivity and designing new synthetic pathways. arabjchem.org

Docking and Molecular Modeling of Ligand-Target Interactions

Molecular docking and modeling are powerful tools to investigate the interactions between 4-hydroxycoumarin derivatives and their biological targets, providing insights into their mechanism of action. These studies are crucial in drug design and development. nveo.org

For instance, docking studies of 4-hydroxycoumarin imines with class II myosins have been performed to understand their inhibitory activity. nih.gov The results indicated that the enamine tautomer showed more favorable interactions, with its carbonyl oxygen acting as a hydrogen bond acceptor. nih.gov Similarly, docking of 4,7-dihydroxycoumarin (B595064) derivatives with the epidermal growth factor receptor (EGFR) revealed that conventional hydrogen bonds were major contributors to the binding energy. academie-sciences.fr

In another study, docking simulations of 4-hydroxy-3-nitrocoumarin supported its cytotoxic findings against cancer cell lines. nveo.org Furthermore, in silico docking of 3-formyl-4-hydroxycoumarin-based enamines against the CDK-8 protein, an enzyme involved in the cell cycle, showed good binding affinities, which were in agreement with experimental antitumor activities. nih.gov These modeling studies help to identify key interacting residues and guide the optimization of lead compounds for improved therapeutic efficacy.

Prediction of Spectroscopic Properties and Spectral Assignment

Computational methods are frequently used to predict and assign the spectroscopic properties of 4-hydroxycoumarin and its derivatives. Theoretical calculations of vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) can be compared with experimental data to confirm molecular structures. researchgate.netnveo.org

For 4-hydroxycoumarin, the UV spectrum shows a characteristic absorption peak around 308 nm. arabjchem.org The IR spectrum displays characteristic bands for the hydroxyl (OH), carbonyl (C=O), and aromatic carbon-carbon double bonds (C=C). arabjchem.org Theoretical calculations using methods like B3LYP have been used to compute vibrational wavenumbers, which are then scaled and compared with experimental spectra to achieve good correlation. researchgate.net

Similarly, for 4-hydroxy-3-nitrocoumarin, computed vibrational wavenumbers were aligned with experimental FT-IR and FT-Raman values, and electronic transitions were identified as π to π* and n to π*. nveo.org This agreement between theoretical predictions and experimental spectra provides strong evidence for the proposed molecular structures and electronic properties. researchgate.netnveo.org

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining approaches are valuable for establishing structure-property and structure-activity relationships (SAR/QSAR) for 4-hydroxycoumarin derivatives. By analyzing datasets of these compounds, it is possible to identify molecular features that correlate with specific biological activities or physicochemical properties.

The diverse biological activities of 4-hydroxycoumarin derivatives, including anticoagulant, antibacterial, anti-inflammatory, and antitumor properties, make them an interesting subject for such studies. sciepub.commdpi.com It has been noted that the biological activity of acyl derivatives can vary with the length of the acyl group's carbon chain. sciepub.com

Databases like PubChem and ChEMBL contain a wealth of information on 4-hydroxycoumarin and its analogues, including their structures, synonyms, and some experimental and computed properties. nih.govnih.govnih.gov This data can be mined to build predictive models. For example, a QSAR study on 3-substituted-4-hydroxycoumarin derivatives as CDK inhibitors revealed a highly predictive model. researchgate.net These computational approaches facilitate the rational design of new compounds with desired properties by predicting their activity based on their chemical structure.

Advanced Spectroscopic Elucidation of 4 Hydroxychroman 2 Carboxylic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex derivatives of 4-hydroxychroman-2-carboxylic acid. It provides information on the chemical environment of individual atoms and their connectivity.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduscribd.com For a this compound derivative, COSY spectra would reveal correlations between the protons on the chroman ring system, aiding in the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduscribd.com This is a powerful tool for assigning the carbon skeleton by linking the well-resolved proton spectrum to the corresponding carbon resonances. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduscribd.com This technique is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing correlations between protons and carbons that are further apart. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining the relative stereochemistry and conformation of the molecule by observing through-space interactions between protons.

Interactive Table 1: Application of 2D NMR Techniques to this compound Derivatives

| 2D NMR Technique | Information Provided | Example Application for this compound Derivatives |

| COSY | ¹H-¹H correlations through bonds | Establishing the connectivity of protons on the dihydropyran ring. |

| HSQC | ¹H-¹³C one-bond correlations | Assigning the carbon signals of the chroman backbone. youtube.com |

| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Identifying the quaternary carbon at position 4 and connecting substituents to the main scaffold. youtube.com |

| NOESY | ¹H-¹H correlations through space | Determining the relative orientation of the hydroxyl and carboxylic acid groups. princeton.edu |

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying polymorphism (the existence of multiple crystalline forms) and amorphous content. researchgate.neteuropeanpharmaceuticalreview.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. irispublishers.com

For this compound derivatives, ssNMR can:

Distinguish between different polymorphic forms, as each form will have a unique crystal lattice and therefore distinct NMR spectra. europeanpharmaceuticalreview.comirispublishers.com

Identify the presence of amorphous content, which can impact the physical and chemical stability of a compound. researchgate.net

Provide insights into the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. researchgate.net

Characterize tautomeric forms that may exist in the solid state. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound derivatives, HRMS provides a precise mass measurement, which helps to confirm the molecular formula.

In addition to accurate mass, the fragmentation patterns observed in the mass spectrum offer valuable structural information. nist.gov Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). libretexts.orgmiamioh.edu For instance, in the mass spectrum of a this compound derivative, one might expect to see fragments corresponding to the loss of the carboxylic acid group, leading to the formation of a stable chroman-4-ol cation. The fragmentation of related chromone-2-carboxylic acid derivatives has been studied, showing characteristic losses that aid in structural confirmation. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. youtube.com For this compound, characteristic IR absorption bands would include:

A broad O–H stretching band for the carboxylic acid, typically in the range of 2500–3300 cm⁻¹. libretexts.orgorgchemboulder.com

A strong C=O stretching band for the carboxylic acid carbonyl group, usually appearing between 1710 and 1760 cm⁻¹. libretexts.orgorgchemboulder.com

An O–H stretching band for the alcohol group.

C–O stretching bands. orgchemboulder.com

Aromatic C=C stretching bands.

Raman Spectroscopy: Raman spectroscopy is often used to identify and verify materials. americanpharmaceuticalreview.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. libretexts.org This makes it particularly useful for observing non-polar bonds and symmetric vibrations. For this compound derivatives, Raman spectroscopy could provide information on the carbon backbone and aromatic ring vibrations. spectroscopyonline.com

Interactive Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) libretexts.orgorgchemboulder.comquimicaorganica.org |

| Carbonyl C=O | Stretch | 1710-1760 libretexts.orgorgchemboulder.com |

| Alcohol O-H | Stretch | ~3200-3600 |

| C-O | Stretch | 1000-1300 |

| Aromatic C=C | Stretch | ~1450-1600 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Since this compound possesses a chiral center at the C2 position, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for analyzing its stereochemistry. mdpi.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the three-dimensional structure of the molecule and can be used to determine the absolute configuration of chiral centers. msu.edunih.gov The sign and magnitude of the Cotton effect in the CD spectrum can be correlated with the stereochemistry of the molecule. amrita.edu For this compound derivatives, CD would be instrumental in assigning the R or S configuration at the C2 position. researchgate.netrsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgubc.ca The shape of the ORD curve, particularly the presence of Cotton effects, provides information about the stereochemistry of the molecule. amrita.eduslideshare.net While CD is often preferred for its higher resolution, ORD can also be a valuable tool for chiral analysis. ubc.ca Studies on chiral 2-substituted chromanes have shown a correlation between the specific optical rotation and the stereochemistry at the C2 position. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to obtain a detailed map of the atomic positions in the crystal lattice.

This technique provides unambiguous information on:

The absolute configuration (R/S) of the chiral center at C2.

The conformation of the dihydropyran ring (e.g., half-chair or half-boat). scispace.com

The relative orientation of the substituents on the chroman ring.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal packing.

The crystal structures of related 4-hydroxycoumarin (B602359) derivatives have been determined by X-ray diffraction, providing valuable insights into their solid-state structures. sciepub.com

Role As a Synthetic Intermediate and Scaffold in Advanced Organic Chemistry

Precursor in Heterocyclic Synthesis

The bifunctional nature of 4-hydroxychroman-2-carboxylic acid makes it an ideal precursor for the synthesis of more elaborate fused heterocyclic systems. The hydroxyl and carboxylic acid groups can be selectively or simultaneously involved in cyclization reactions to build new rings onto the chroman framework.

For instance, the hydroxyl group at the C-4 position can act as a nucleophile in intramolecular reactions. Tandem reactions involving an initial oxa-Michael addition followed by an intramolecular condensation are common strategies for building chromane (B1220400) and chromene systems from simpler precursors like salicylaldehydes. psu.edu This reactivity suggests that the hydroxyl group of this compound could be leveraged in similar ways. Furthermore, related compounds like 4-hydroxycoumarins are well-documented starting materials for producing fused pyrano[2,3-d]pyrimidine systems. nih.gov

The carboxylic acid at C-2 can be transformed into a variety of other functionalities, such as amides, esters, or acyl chlorides, to facilitate different annulation strategies. For example, conversion to an amide followed by reaction with a suitable dielectrophile could lead to the formation of new nitrogen-containing heterocyclic rings. A patent has demonstrated the use of this compound as an intermediate which undergoes reductive amination to form complex amide derivatives, highlighting its utility in building larger molecular structures. google.com

| Potential Heterocyclic System | Reactive Sites Involved | Plausible Reagents/Conditions | Resulting Fused Ring |

| Pyrano-chroman derivatives | C4-OH and C2-COOH | Dehydration, intramolecular esterification | Fused pyran ring |

| Oxazino-chroman derivatives | C4-OH and C2-COOH (as amide) | Reaction with a dihaloalkane | Fused oxazine (B8389632) ring |

| Pyrimido-pyrano-chroman | C4-OH (after initial condensation) | Reaction with urea (B33335) or thiourea | Fused pyrimidine (B1678525) ring |

| Furo-chroman derivatives | C4-OH and C2-COOH | Cyclization via activated intermediates | Fused furanone ring |

Building Block for Complex Natural Product Synthesis

The chroman core is a privileged scaffold found in a wide array of biologically active natural products. Most notably, the tocopherols (B72186) (Vitamin E) feature a 6-hydroxychroman ring with a stereocenter at the C-2 position. acs.orgacs.org The synthesis of the chroman core of Vitamin E is a key challenge, and strategies often involve the stereocontrolled generation of this specific fragment. acs.org

While direct total syntheses commencing from this compound are not widely reported, its structure represents a highly valuable building block that contains the essential chroman framework. Synthetic routes targeting natural products like Chromanone A, a fungal metabolite with a 2-hydroxymethyl chromone (B188151) structure, further underscore the importance of this heterocyclic core in nature. nih.govrsc.org The presence of the carboxylic acid at C-2 in the target compound provides a direct handle for elaboration into the side chains or other functionalities required for complex natural products, potentially after stereoselective reduction or other transformations.

Application in Diversification-Oriented Synthesis (DOS) Libraries

Diversification-Oriented Synthesis (DOS) is a powerful strategy used in medicinal chemistry to generate libraries of structurally diverse small molecules for biological screening. The goal is to explore chemical space efficiently starting from a common molecular scaffold. This compound is an excellent candidate for a DOS scaffold due to its distinct and orthogonally reactive functional groups.

The carboxylic acid at C-2 can be readily converted into a library of amides or esters by reacting it with a diverse set of amines or alcohols. Simultaneously or sequentially, the hydroxyl group at C-4 can be alkylated, acylated, or used as a nucleophile in various reactions to introduce another layer of diversity. This dual reactivity allows for the rapid generation of a large number of unique analogues from a single, common intermediate. The synthesis of chroman-4-one derivatives as potential enzyme inhibitors demonstrates the value of the chroman scaffold in generating biologically relevant molecules. nih.gov The use of this compound in a patent to prepare a range of substituted amide derivatives for modulating the integrated stress response pathway is a practical application of this diversification potential. google.com

| Functional Group | Reaction Type | Example Reagents | Resulting Functionality |

| C2-Carboxylic Acid | Amide Coupling | Diverse primary/secondary amines | Library of C2-Amides |

| C2-Carboxylic Acid | Esterification | Various alcohols | Library of C2-Esters |

| C4-Hydroxyl Group | Etherification | Alkyl halides, benzyl (B1604629) halides | Library of C4-Ethers |

| C4-Hydroxyl Group | Acylation | Acid chlorides, anhydrides | Library of C4-Esters |

| Both Groups | Lactonization | Intramolecular dehydration | Bicyclic lactone |

Development of Novel Polymeric Materials Incorporating Chroman Moieties

As a molecule containing both a hydroxyl group and a carboxylic acid group, this compound is a classic A-B type monomer. Such monomers are capable of undergoing step-growth polymerization, specifically polycondensation, to form polyesters. In this process, the hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another, forming an ester linkage and eliminating a molecule of water.

The resulting polymer would be a polyester (B1180765) with the chroman moiety incorporated directly into the polymer backbone. The properties of such a material would be influenced by the rigid and somewhat bulky chroman ring. This could lead to polymers with interesting thermal properties, such as a high glass transition temperature, and potentially enhanced mechanical strength compared to more flexible aliphatic polyesters. Polyesters derived from hydroxy acids can be designed to be biodegradable, and the inclusion of the chroman unit could be used to modulate the degradation rate and other physical properties. General methods for creating polyesters from diacids and diols are well-established and can be adapted for the polymerization of A-B monomers. google.com

| Property | Description |

| Monomer Type | A-B Hydroxy-carboxylic acid |

| Polymerization Reaction | Self-condensation (Polyesterification) |

| Polymer Backbone | Polyester with repeating chroman units |

| Potential Characteristics | Increased rigidity, high glass transition temperature, potential for biodegradability, unique optical properties. |

Future Research Directions and Translational Perspectives Pre Clinical Focus

Exploration of Novel Synthetic Pathways

The development of efficient, stereocontrolled, and scalable synthetic routes is fundamental to exploring the therapeutic potential of 4-Hydroxychroman-2-carboxylic acid and its derivatives. Future research should focus on moving beyond classical methods to embrace modern synthetic strategies that allow for precise control over the multiple chiral centers and facilitate the creation of diverse chemical libraries.

Key areas for exploration include:

Asymmetric Catalysis: The use of chiral catalysts (organocatalysts, transition metal complexes) can enable the direct enantioselective or diastereoselective synthesis of the chroman core. For instance, asymmetric Michael additions to form the chroman ring or catalytic hydrogenation of precursor chromenes could provide access to specific stereoisomers.

Enzymatic Resolution: Biocatalytic methods, such as the enzymatic resolution of racemic esters like methyl 6-fluoro-chroman-2-carboxylate, have proven effective for related structures. rsc.org This approach can provide access to highly pure enantiomers of the target compound and its analogs, which is crucial for distinguishing the biological activities of different stereoisomers. rsc.org

Reduction of Coumarin (B35378) Precursors: A plausible and attractive route involves the stereoselective reduction of the double bond in readily available 4-hydroxycoumarin-2-carboxylic acid derivatives. While catalytic hydrogenation (e.g., using Pd/C) has been explored, reaction conditions must be carefully optimized to achieve the desired stereochemistry and avoid unexpected side products. nih.gov

Multi-component Reactions: Designing novel multi-component reactions could provide a rapid and efficient way to construct the functionalized chroman scaffold from simple starting materials, accelerating the synthesis of derivative libraries for biological screening. nih.gov

| Synthetic Strategy | Key Precursors | Potential Catalysts/Reagents | Primary Objective & Potential Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation | Substituted 2H-chromene-2-carboxylic acids | Chiral Iridium or Rhodium complexes | Objective: High enantioselectivity. Challenge: Synthesis of chromene precursors; catalyst cost. |

| Enzymatic Kinetic Resolution | Racemic 4-hydroxychroman-2-carboxylic esters | Lipases, Esterases (e.g., EstS, EstR) | Objective: High enantiomeric excess (>99% ee). Challenge: Finding enzymes with high selectivity for the specific substrate; maximum theoretical yield is 50% per isomer. |

| Diastereoselective Reduction | 4-Hydroxycoumarin-2-carboxylic esters | H₂, Pd/C, Ni, or other heterogeneous catalysts | Objective: Control of cis/trans stereochemistry. Challenge: Over-reduction of other functional groups; achieving high diastereoselectivity. |

| Organocatalytic Cyclization | Phenol (B47542) derivatives and chiral aldehydes/ketones | Chiral amines or phosphoric acids | Objective: De novo asymmetric synthesis of the chroman ring. Challenge: Complexity of reaction design; optimization of yields and stereoselectivity. |

Discovery of New Biological Targets and Mechanisms

The biological activities of this compound are largely unexplored. Its structural relationship to bioactive molecules like vitamin E metabolites (carboxyethyl hydroxychromans, CEHCs) and 4-hydroxycoumarins suggests a rich, untapped pharmacological potential. nih.govnih.gov Future research should prioritize the systematic discovery of its molecular targets and elucidation of its mechanisms of action.

Promising discovery approaches include:

Computational Target Prediction: Leveraging structural analogy to known drugs and bioactive compounds can provide initial hypotheses. By comparing the 3D structure of this compound with libraries of compounds with known targets, potential protein binding partners can be identified for subsequent experimental validation. nih.gov

Phenotypic Screening: High-throughput screening in various disease-relevant cell-based assays (e.g., cancer cell proliferation, inflammatory response, neuronal survival) can identify novel biological effects without a priori knowledge of the target.

Affinity-Based Proteomics: Using a derivatized version of the molecule as a chemical probe (see section 9.5), its interacting proteins can be captured from cell lysates and identified by mass spectrometry, providing a direct map of its potential targets.

Mechanism of Action Studies: Once a biological effect is confirmed, detailed mechanistic studies will be essential. This includes investigating downstream signaling pathways, effects on gene expression, and potential interactions with metabolic enzymes. The structural similarity to coumarin-based MAO-B inhibitors suggests that neurological targets could be a fruitful area of investigation. nih.gov

| Structural Analog Class | Known Targets/Activities | Potential Target Area for this compound |

|---|---|---|

| 4-Hydroxycoumarins | Vitamin K epoxide reductase, Monoamine Oxidase B (MAO-B), Anticancer, Antimicrobial nih.govnih.gov | Anticoagulation, Neurodegenerative diseases, Oncology, Infectious diseases |

| Vitamin E Metabolites (CEHCs) | Nuclear receptors, Transcription factors, Ion channels nih.gov | Metabolic diseases, Inflammation, Cardiovascular regulation |

| Chromone-based Compounds | Kinases, Lipoxygenases, Cholinesterases nih.govresearchgate.net | Oncology, Inflammation, Neurodegenerative diseases |

| Quinoline Carboxylic Acids | Angiotensin-converting enzyme 2 (ACE2) | Antiviral, Cardiovascular diseases |

Development of Advanced Methodologies for SAR and QSAR Studies

To rationally optimize the this compound scaffold into a lead compound, a deep understanding of its structure-activity relationship (SAR) is required. Future efforts must focus on building and analyzing a chemically diverse library of analogs to develop robust quantitative structure-activity relationship (QSAR) models. creative-biolabs.com

Key methodological developments should include:

Systematic Library Synthesis: A focused library of derivatives should be synthesized, systematically modifying the substituents on the aromatic ring, the stereochemistry of the C2 and C4 positions, and the nature of the carboxylic acid group (e.g., converting to esters, amides).

High-Throughput Biological Assays: The synthesized library must be tested in reliable and high-throughput biological assays to generate the activity data needed for modeling.

3D-QSAR Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models. These models correlate the biological activity of compounds with their 3D steric and electrostatic fields, providing a visual and quantitative guide for designing more potent molecules. nih.gov

Descriptor-Based QSAR: Exploring a wide range of molecular descriptors (1D, 2D, 3D) will be crucial. These descriptors can quantify various aspects of the molecules, such as their electronic properties, size, shape, and hydrophobicity, to build predictive statistical models that link these features to biological activity. mdpi.com

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bonds | Basic molecular composition and flexibility. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Kappa Shape Indices | Molecular branching, size, and overall shape based on the 2D graph. |

| Physicochemical (2D/3D) | LogP (hydrophobicity), pKa, Molar Refractivity, Polar Surface Area (PSA) | Solubility, ionization state, and ability to cross biological membranes. |

| Quantum Chemical (3D) | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic properties, reactivity, and potential for electrostatic interactions. |

| 3D-QSAR Fields | Steric Fields (CoMFA), Electrostatic Fields, Hydrophobic Fields (CoMSIA) | 3D spatial distribution of steric bulk, charge, and hydrophobicity around the molecule. |

Integration of Artificial Intelligence and Machine Learning in Chroman Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.gov Integrating these computational tools into the research program for this compound will be a critical step toward translational success.

Specific applications of AI/ML include:

De Novo Design: Generative AI models can be trained on the chroman scaffold and known bioactive molecules to design novel, synthetically accessible derivatives with optimized properties. elsevier.com These models can explore a vast chemical space to propose structures that human chemists might not envision.

Predictive Modeling: AI/ML algorithms can build highly accurate models to predict a wide range of properties, including biological activity against specific targets, absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity. This allows for the in silico screening of virtual libraries, prioritizing the most promising compounds for synthesis and testing. chapman.edunih.gov

Target Identification and Validation: ML models can analyze large-scale biological data (e.g., genomics, proteomics) to identify and validate novel drug targets that may be modulated by chroman-based structures.

Retrosynthesis Planning: AI-powered tools can predict viable synthetic routes for novel chroman derivatives designed by generative models, significantly reducing the time and effort required for synthesis planning. elsevier.com

| Research Phase | AI/ML Application | Expected Outcome |

|---|---|---|

| Hit Identification | Virtual screening of large compound libraries using deep learning models (e.g., AtomNet). chapman.edu | Rapid identification of initial hit compounds with predicted affinity for a target. |

| Lead Generation | Generative models (e.g., GANs, VAEs) for de novo design of chroman analogs. | Creation of novel, diverse, and patentable chemical matter with desired features. |

| Lead Optimization | Predictive QSAR, ADME, and toxicity models. | Guidance for chemical modifications to improve potency, selectivity, and drug-like properties while minimizing off-target effects. |

| Synthesis | AI-driven retrosynthesis prediction. | Efficient and reliable synthetic routes for target molecules, reducing experimental trial-and-error. |

Potential for Derivatization into Probe Molecules for Biological Systems

Chemical probes are indispensable tools for elucidating biological mechanisms and validating drug targets. The structure of this compound, with its distinct hydroxyl and carboxylic acid functional groups, is ideally suited for derivatization into a variety of probe molecules.

Future research should focus on developing:

Fluorescent Probes: The carboxylic acid can be coupled to a fluorophore (e.g., a rhodamine or coumarin dye) via a stable amide bond. nih.govrsc.org Such probes would be invaluable for visualizing the compound's cellular uptake, subcellular localization, and distribution in tissues using fluorescence microscopy.

Affinity-Based Probes: Attaching a biotin (B1667282) tag to the molecule, again likely through the carboxylic acid, creates a high-affinity handle. When this biotinylated probe is incubated with cell or tissue lysates, it can bind to its protein targets. These protein-probe complexes can then be "pulled down" using streptavidin beads and identified by mass spectrometry, providing an unbiased method for target identification.

Photo-affinity Probes: Incorporating a photo-activatable group (e.g., a diazirine or benzophenone) would allow for the creation of covalent bonds between the probe and its target upon UV irradiation. This technique can trap even weak or transient interactions, providing a snapshot of the binding event within a complex biological system. The carboxylic acid or hydroxyl group can serve as an attachment point for a linker containing the photoreactive moiety.

| Probe Type | Functional Handle Used | Reporter/Effector Group | Key Reagents | Primary Application |

|---|---|---|---|---|

| Fluorescent Probe | Carboxylic Acid | Fluorophore (e.g., Rhodamine, Fluorescein) | Amine-functionalized fluorophore, EDC/NHS coupling agents | Cellular imaging, uptake, and localization studies. |

| Affinity (Pulldown) Probe | Carboxylic Acid | Biotin | Biotin-amine or Biotin-hydrazide, EDC coupling agents | Target identification and validation via affinity purification-mass spectrometry. |

| Photo-affinity Probe | Carboxylic Acid or Hydroxyl | Photoreactive group (e.g., Diazirine, Benzophenone) | Linker containing the photoreactive group and a terminal amine/halide | Covalent capture of binding partners to identify direct targets. |

| Immobilized Ligand for Chromatography | Carboxylic Acid | Solid support (e.g., Sepharose beads) | Amine-functionalized agarose (B213101) beads, EDC/NHS | Purification of target proteins from complex mixtures. |

Q & A

Q. What are the standard protocols for synthesizing 4-Hydroxychroman-2-carboxylic acid derivatives?

Synthesis typically involves coupling reactions using activating agents like EDCI and HOBt in dichloromethane (CH2Cl2), followed by Boc-deprotection with trifluoroacetic acid (TFA). For example, thiazolidine-4-carboxylic acid derivatives were synthesized via this method, yielding products with 58–76% efficiency after purification by silica gel chromatography . Adjust reaction times (6–15 hours) and solvent systems (e.g., hexane/ethyl acetate gradients) based on substituent reactivity.

Q. How can researchers confirm the structural integrity of this compound analogs?

Use a combination of <sup>1</sup>H NMR (to verify substituent positions and stereochemistry), mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For instance, 6-Fluoro-4-oxochroman-2-carboxylic acid was structurally validated via single-crystal X-ray diffraction (R factor = 0.027) .

Q. What handling precautions are critical for lab-scale work with this compound?

Due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure), use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. In case of exposure, rinse with water and seek medical advice .

Advanced Research Questions